

Spectroscopic Characterization of 1-Boc-5-formylindoline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Boc-5-formylindoline**

Cat. No.: **B113149**

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic characterization of **1-Boc-5-formylindoline**, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. The guide emphasizes the rationale behind experimental choices and provides detailed protocols to ensure data integrity and reproducibility.

Introduction

1-Boc-5-formylindoline, with the chemical formula $C_{14}H_{17}NO_3$ and a molecular weight of 247.29 g/mol, is a versatile building block in medicinal chemistry.^[1] The indoline core is a privileged scaffold in numerous pharmaceuticals, and the formyl group at the 5-position provides a reactive handle for further chemical modifications. The tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen enhances the compound's stability and modulates its reactivity during synthetic transformations. Accurate spectroscopic characterization is paramount to confirm the identity and purity of **1-Boc-5-formylindoline**, ensuring the reliability of subsequent synthetic steps.

Molecular Structure and Key Spectroscopic Features

The structure of **1-Boc-5-formylindoline** presents several key features that give rise to characteristic spectroscopic signals. Understanding these is crucial for accurate data interpretation.

Caption: Molecular structure of **1-Boc-5-formylindoline**.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For **1-Boc-5-formylindoline**, both ^1H and ^{13}C NMR are essential for unambiguous characterization.

A. ^1H NMR Spectroscopy

Expected Chemical Shifts and Coupling Patterns:

The proton NMR spectrum of **1-Boc-5-formylindoline** is expected to show distinct signals for the aromatic, aliphatic (indoline ring), Boc, and aldehyde protons. The chemical shifts are influenced by the electron-withdrawing nature of the formyl and Boc groups.

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aldehyde-H	9.8 - 10.0	s	-
Aromatic-H (H-4)	7.6 - 7.8	d	~8.0
Aromatic-H (H-6)	7.5 - 7.7	dd	~8.0, ~1.5
Aromatic-H (H-7)	7.3 - 7.5	d	~8.0
Indoline-CH ₂ (H-2)	3.9 - 4.1	t	~8.5
Indoline-CH ₂ (H-3)	3.0 - 3.2	t	~8.5
Boc-(CH ₃) ₃	1.5 - 1.6	s	-

Experimental Protocol for ^1H NMR:

- Sample Preparation: Dissolve approximately 5-10 mg of **1-Boc-5-formylindoline** in 0.6-0.7 mL of deuterated chloroform (CDCl_3). CDCl_3 is a common choice due to its excellent solubilizing power for a wide range of organic compounds and its single residual proton peak at δ 7.26 ppm, which serves as a convenient internal reference.[2]
- Instrument Setup:
 - Use a 400 MHz or higher field NMR spectrometer for better signal dispersion.
 - Set the spectral width to cover the range of 0-12 ppm.
 - Acquire at least 16 scans to ensure a good signal-to-noise ratio.
 - Apply a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
- Data Processing:
 - Apply Fourier transformation to the free induction decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale using the residual CHCl_3 signal at δ 7.26 ppm.
 - Integrate all signals to determine the relative number of protons.

B. ^{13}C NMR Spectroscopy

Expected Chemical Shifts:

The ^{13}C NMR spectrum will provide information about the carbon skeleton of the molecule. The carbonyl carbons of the aldehyde and Boc groups are expected at the downfield end of the spectrum.

Carbon Assignment	Expected Chemical Shift (δ , ppm)
Aldehyde C=O	190 - 192
Boc C=O	152 - 154
Aromatic C-5	130 - 132
Aromatic C-7a	145 - 147
Aromatic C-3a	133 - 135
Aromatic C-4	125 - 127
Aromatic C-6	124 - 126
Aromatic C-7	115 - 117
Boc C(CH ₃) ₃	80 - 82
Indoline CH ₂ (C-2)	52 - 54
Indoline CH ₂ (C-3)	28 - 30
Boc C(CH ₃) ₃	28 - 29

Experimental Protocol for ¹³C NMR:

- Sample Preparation: Use the same sample prepared for ¹H NMR.
- Instrument Setup:
 - Use a proton-decoupled pulse sequence (e.g., zgppg30) to obtain a spectrum with singlets for all carbon signals.
 - Set the spectral width to cover the range of 0-220 ppm.
 - Acquire a sufficient number of scans (typically several hundred to a few thousand) to achieve an adequate signal-to-noise ratio, as the natural abundance of ¹³C is low.
- Data Processing:
 - Apply Fourier transformation, phase correction, and baseline correction.

- Calibrate the chemical shift scale using the CDCl_3 triplet centered at δ 77.16 ppm.[2]

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Expected Characteristic Absorptions:

The IR spectrum of **1-Boc-5-formylindoline** will be dominated by strong absorptions from the carbonyl groups.

Functional Group	Expected Absorption Frequency (cm^{-1})	Intensity
Aldehyde C=O stretch	1680 - 1700	Strong
Carbamate (Boc) C=O stretch	1690 - 1710	Strong
Aromatic C=C stretch	1600 - 1450	Medium to Weak
C-H stretch (aromatic)	3100 - 3000	Medium
C-H stretch (aliphatic)	3000 - 2850	Medium
C-N stretch	1350 - 1250	Medium

Experimental Protocol for IR Spectroscopy:

- Sample Preparation:

- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is the most common and convenient method.
- KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

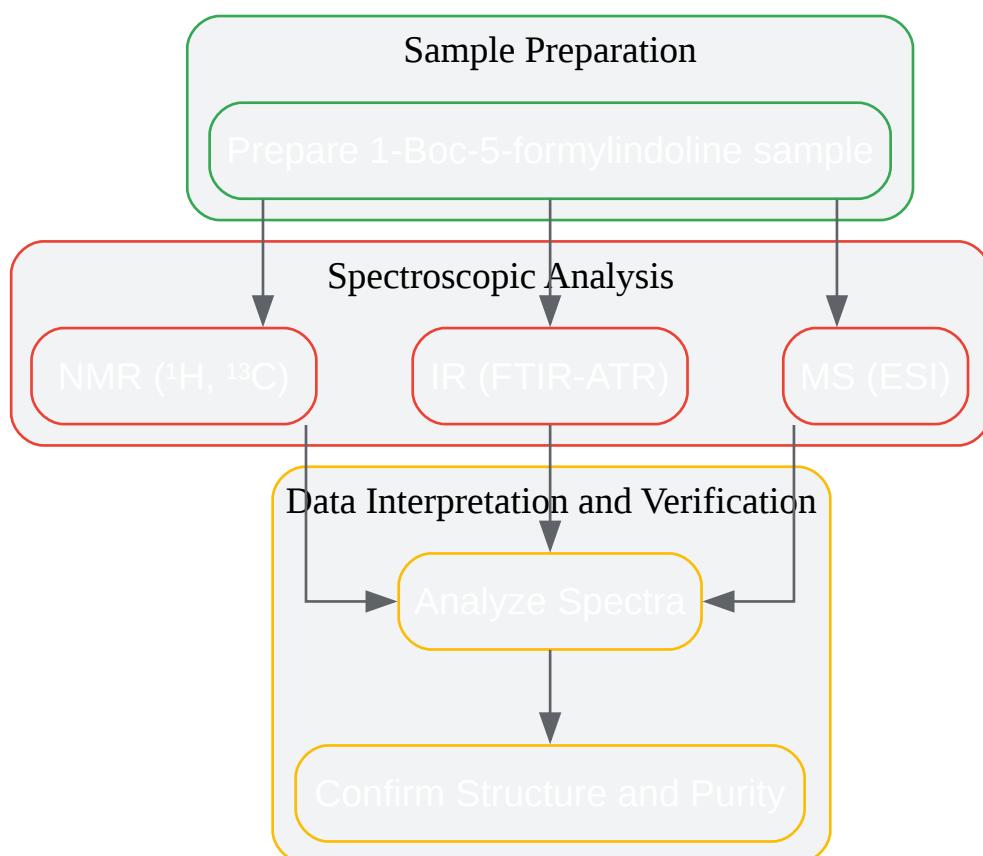
- Instrument Setup:

- Use a Fourier-transform infrared (FTIR) spectrometer.

- Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
- Collect the sample spectrum over the range of 4000-400 cm^{-1} .
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
 - Label the major peaks with their corresponding wavenumbers.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.


Expected Mass and Fragmentation:

- Molecular Ion (M^+): The expected exact mass of **1-Boc-5-formylindoline** ($\text{C}_{14}\text{H}_{17}\text{NO}_3$) is 247.1208.
- Common Adducts: In electrospray ionization (ESI), common adducts such as $[\text{M}+\text{H}]^+$ (m/z 248.1281), $[\text{M}+\text{Na}]^+$ (m/z 270.1100), and $[\text{M}+\text{K}]^+$ (m/z 286.0839) are expected.
- Fragmentation: A characteristic fragmentation pattern would be the loss of the Boc group or isobutylene from the Boc group.
 - Loss of the tert-butyl group (-57 Da) to give a fragment at m/z 190.
 - Loss of isobutylene (-56 Da) to give a fragment at m/z 191.
 - Loss of the entire Boc group (-101 Da) to give a fragment corresponding to 5-formylindoline at m/z 146.

Experimental Protocol for Mass Spectrometry (ESI-MS):

- Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrument Setup:
 - Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
 - Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to achieve a stable spray and maximum signal intensity.
 - Acquire data in positive ion mode.
 - Scan a mass range that includes the expected molecular ion and its adducts (e.g., m/z 100-500).
- Data Processing:
 - The instrument software will generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
 - Identify the molecular ion peak and any common adducts.
 - If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to further confirm the structure.

Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- To cite this document: BenchChem. [Spectroscopic Characterization of 1-Boc-5-formylindoline: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b113149#spectroscopic-data-for-1-boc-5-formylindoline-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com